8-Azaspiro[4.5]dec-2-ene;hydrochloride
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Overview
Description
8-Azaspiro[4.5]dec-2-ene;hydrochloride is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C9H16ClN and a molecular weight of 173.7 g/mol . This compound is known for its unique spirocyclic structure, which makes it a valuable building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]dec-2-ene;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]dec-2-ene;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions typically produce amines or hydrocarbons .
Scientific Research Applications
8-Azaspiro[4.5]dec-2-ene;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, particularly in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]dec-2-ene;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
8-Azaspiro[4.5]dec-2-ene;hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride: Another spirocyclic compound with similar structural features but different chemical properties.
These compounds share structural similarities but differ in their specific chemical and biological activities, making this compound a unique and valuable compound in research and development .
Properties
IUPAC Name |
8-azaspiro[4.5]dec-2-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVQRHXBLBQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC=CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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